2-(Benzyloxy)-4-methoxyaniline
Overview
Description
2-(Benzyloxy)-4-methoxyaniline is an organic compound that features both benzyloxy and methoxy functional groups attached to an aniline core
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are known to undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds can influence a variety of biochemical pathways due to their reactivity and their ability to interact with various enzymes and receptors .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and benzylic compounds are generally known for their reactivity and potential for bioactivation .
Result of Action
The reactivity of benzylic compounds can lead to various biological effects, depending on the specific targets they interact with .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-4-methoxyaniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and specific conditions within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient purification techniques can also enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding aniline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(Benzyloxy)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
2-(Benzyloxy)-4-chloroaniline: Contains a chloro group instead of a methoxy group.
2-(Benzyloxy)-4-hydroxyaniline: Features a hydroxy group instead of a methoxy group.
Uniqueness
2-(Benzyloxy)-4-methoxyaniline is unique due to the presence of both benzyloxy and methoxy groups, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-methoxy-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHFHOHLITYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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